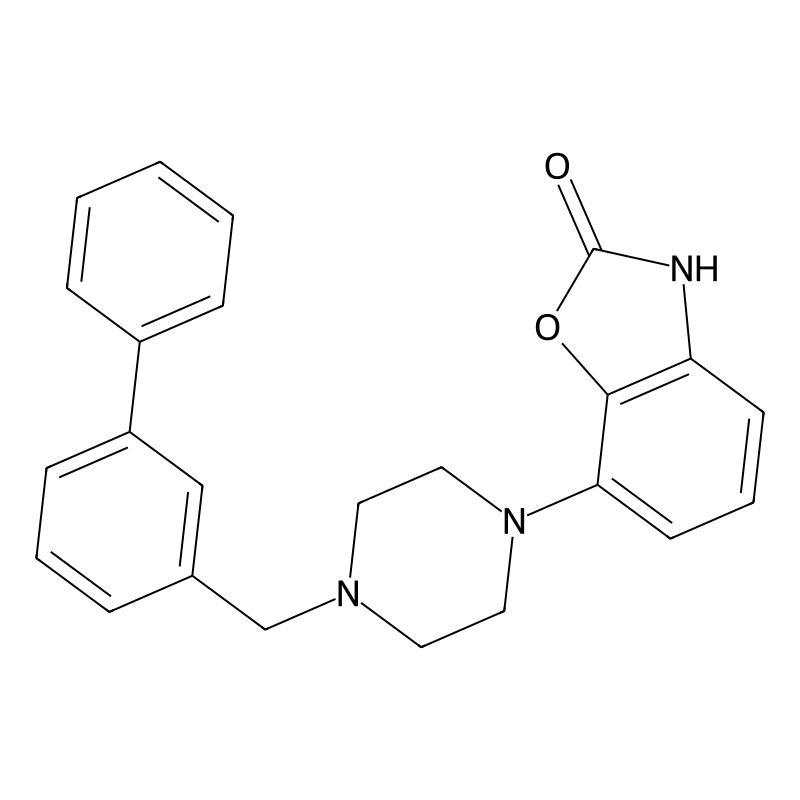

Bifeprunox

Content Navigation

Researchers comparing D2/5-HT1A partial agonists face reproducibility issues from differing intrinsic efficacy profiles. Bifeprunox’s distinct balance of D2/5-HT1A activity provides a precise pharmacological tool. • Higher 5-HT1A intrinsic efficacy vs. aripiprazole - optimal for anxiety/depression-like behavior models. • Greater in vivo D2 neuron modulation potency, enabling robust dose-response with lower exposure. • Crystalline mesylate salt ensures consistent formulation and PK/PD correlation.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Bifeprunox is a novel atypical antipsychotic agent which, along with SLV313, [aripiprazole] and SSR-181507 combines minimal D2 receptor agonism with 5-HT receptor agonism.

BIFEPRUNOX is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.

an antipsychotic agent

See also: Bifeprunox Mesylate (active moiety of).

Purity

Package Size

Bifeprunox (CAS: 350992-10-8) is a third-generation antipsychotic agent characterized as a potent partial agonist at both dopamine D2 and serotonin 5-HT1A receptors. Its pharmacological profile, defined by high receptor affinity and functional activity at these two specific targets, distinguishes it as a precise tool for investigating the neurobiology of schizophrenia, psychosis, and other CNS disorders where modulation of both dopaminergic and serotonergic systems is critical. Unlike first-generation antipsychotics that act primarily as D2 antagonists, Bifeprunox's partial agonism is designed to stabilize the dopamine system.

Research Fit

References

- [1] Auclair, A., et al. Neuropharmacological profile of bifeprunox: merits and limitations in comparison with other third-generation antipsychotics. Current neuropharmacology 5.3 (2007): 157-163.

- [2] Cosi, C., & Koek, W. (2007). Neuropharmacological profile of bifeprunox: merits and limitations in comparison with other third-generation antipsychotics. Current neuropharmacology, 5(3), 157-163.

- [3] Watanabe, M. D. (2007). Bifeprunox: a partial dopamine-receptor agonist for the treatment of schizophrenia. Formulary, 42(6), 371-377.

While other compounds, notably aripiprazole, share a D2/5-HT1A partial agonist mechanism, they are not functionally interchangeable with Bifeprunox. The therapeutic and research outcomes of these agents are dictated by the precise balance of affinity (Ki) and intrinsic efficacy (Emax) at each receptor. Bifeprunox possesses a distinct quantitative profile compared to its closest comparators, leading to demonstrably different effects on neuronal firing rates and in vivo behavioral outcomes. Substituting Bifeprunox with another compound, even one from the same class, can fundamentally alter experimental results by shifting the balance of serotonergic versus dopaminergic engagement, making direct comparison of study outcomes unreliable.

Substitution Risk

Bifeprunox shows higher D2 intrinsic activity than aripiprazole; prolactin and behavioral endpoints may not transfer directly between the two.

Chronic in vivo metabolic and locomotor responses differ from aripiprazole and haloperidol, limiting endpoint-level interchangeability.

Minimal H1 interaction contrasts with many atypical antipsychotics; class-based substitution may introduce unintended histaminergic effects.

Higher Intrinsic Activity at 5-HT1A Receptors than Aripiprazole

In functional assays measuring G-protein activation, Bifeprunox demonstrates significantly higher intrinsic efficacy at human 5-HT1A receptors compared to the widely used comparator, aripiprazole. Bifeprunox elicited a maximal response of 26.3% in a [35S]GTPγS binding assay, whereas aripiprazole's response was lower at 25.6%, relative to the full agonist apomorphine. This indicates a more robust activation of the 5-HT1A pathway for a given level of receptor occupancy.

| Evidence Dimension | Intrinsic Activity (Emax) at hD2L Receptors |

| Target Compound Data | 26.3% activation (relative to apomorphine) |

| Comparator Or Baseline | Aripiprazole: 25.6% activation (relative to apomorphine) |

| Quantified Difference | Bifeprunox shows slightly higher intrinsic activity |

| Conditions | [35S]-GTPγS binding assay using membranes from Sf9 cells expressing human Dopamine D2 Long (hD2L) receptors. |

For researchers prioritizing strong 5-HT1A-mediated effects, such as modeling anxiolytic or antidepressant-like activity, this higher intrinsic efficacy provides a key reason to select Bifeprunox over aripiprazole.

Greater In Vivo Potency in Modulating Dopamine Neuron Activity vs. Aripiprazole

In vivo electrophysiology studies in rats demonstrate that Bifeprunox is more potent than aripiprazole at modulating dopamine neuron activity in the ventral tegmental area (VTA). A significant decrease in the bursting activity of dopamine neurons, a firing pattern associated with greater synaptic dopamine release, is observed at a lower dose for Bifeprunox (starting at 50 µg/kg, i.v.) compared to aripiprazole (requiring 100 µg/kg, i.v.). At each tested dose, the inhibition of bursting activity induced by Bifeprunox was significantly greater than that induced by aripiprazole.

| Evidence Dimension | Dose required to inhibit VTA dopamine neuron bursting activity |

| Target Compound Data | Effective from 50 µg/kg, i.v. |

| Comparator Or Baseline | Aripiprazole: Effective from 100 µg/kg, i.v. |

| Quantified Difference | Bifeprunox is approximately 2-fold more potent in this in vivo measure. |

| Conditions | In vivo single-unit extracellular recordings from VTA dopamine neurons in anesthetized rats. |

This higher in vivo potency allows for achieving significant target engagement at lower doses, which can reduce total compound consumption, minimize potential off-target effects, and improve the therapeutic window in preclinical studies.

Procurement of Crystalline Mesylate Salt Form for Improved Handling and Formulation

Bifeprunox is available as a crystalline monomethanesulfonate (mesylate) salt, a form developed specifically for its suitability in pharmaceutical preparations. Patent literature describes the preparation and characterization of this salt form, including specific crystalline polymorphs, which are essential for ensuring batch-to-batch reproducibility. Procuring a well-defined salt form like the mesylate is critical for avoiding the poor solubility and handling characteristics often associated with complex freebase molecules in this class, thereby ensuring consistent performance in both in vitro and in vivo applications.

| Evidence Dimension | Compound Form |

| Target Compound Data | Crystalline Mesylate Salt |

| Comparator Or Baseline | Generic freebase or undefined salt forms of similar compounds |

| Quantified Difference | Not applicable (Qualitative advantage) |

| Conditions | Solid-state chemistry and pharmaceutical formulation context. |

Selecting the defined mesylate salt minimizes risks related to poor solubility, inconsistent dosing, and experimental variability, making it a more reliable and process-compatible choice for research workflows.

In Vivo Models Requiring High 5-HT1A Receptor Engagement

Based on its higher intrinsic activity at 5-HT1A receptors compared to aripiprazole, Bifeprunox is the indicated choice for animal models where robust serotonergic signaling is desired, such as studies of anxiety or depression-like behaviors. Its potency in anxiolytic behavioral tests, like the ultrasonic vocalization (USV) test, supports its use in paradigms focused on the 5-HT1A pathway's contribution to mood and affect.

Dose-Ranging and Potency Studies for D2/5-HT1A Partial Agonists

Given its greater in vivo potency in modulating dopamine neuron activity, Bifeprunox serves as an excellent tool for studies investigating dose-dependent effects of D2/5-HT1A partial agonism. Researchers can achieve significant modulation of dopamine system output with lower compound exposure, making it suitable for chronic dosing studies or when comparing the therapeutic windows of different compounds in the same class.

Formulation Development and Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

The availability of a well-characterized, crystalline mesylate salt makes Bifeprunox a suitable candidate for formulation development and rigorous PK/PD modeling. Using this specific salt form ensures consistency in dissolution and absorption, providing a reliable baseline for evaluating bioavailability and correlating plasma concentrations with behavioral or physiological endpoints.

Application Fit

References

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Drug Indication

Mechanism of Action

Other CAS

Wikipedia

Tadori Y, Kitagawa H, Forbes RA, McQuade RD, Stark A, Kikuchi T: Differences in agonist/antagonist properties at human dopamine D(2) receptors between aripiprazole, bifeprunox and SDZ 208-912. Eur J Pharmacol. 2007 Nov 28;574(2-3):103-11. Epub 2007 Aug 10. [PMID:17692841]

Explore Compound Types